molecular formula C4H8N4O2S B13476798 4-amino-1-methyl-1H-pyrazole-3-sulfonamide

4-amino-1-methyl-1H-pyrazole-3-sulfonamide

Cat. No.: B13476798
M. Wt: 176.20 g/mol
InChI Key: SNBCYBOOFHCQGI-UHFFFAOYSA-N
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Description

4-amino-1-methyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-pyrazole-3-sulfonamide typically involves the reaction of 4-amino-1-methylpyrazole with sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-amino-1-methyl-1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-methylpyrazole
  • 4-amino-1-methyl-1H-pyrazole-5-sulfonamide
  • 3-amino-1-methyl-1H-pyrazole

Uniqueness

4-amino-1-methyl-1H-pyrazole-3-sulfonamide stands out due to its unique sulfonamide group at the 3-position, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H8N4O2S

Molecular Weight

176.20 g/mol

IUPAC Name

4-amino-1-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C4H8N4O2S/c1-8-2-3(5)4(7-8)11(6,9)10/h2H,5H2,1H3,(H2,6,9,10)

InChI Key

SNBCYBOOFHCQGI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N)N

Origin of Product

United States

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